molecular formula C10H27Si4 B14463725 Tris(trimethylsilyl)methylsilane

Tris(trimethylsilyl)methylsilane

Cat. No.: B14463725
M. Wt: 259.66 g/mol
InChI Key: BUBJWNWWARPCBH-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)methylsilane is a specialized organosilicon compound of significant interest in synthetic chemistry research. Its molecular structure, which incorporates a sterically hindered tris(trimethylsilyl)methyl group (often referred to as the "trisyl" group), is the key to its unique reactivity and utility . This bulky ligand is known to stabilize unusual element configurations and enhance the properties of the resulting metal complexes . Compounds within this class are frequently utilized as precursors for the synthesis of highly sterically shielded reagents, such as trisyllithium, which are valuable in Petersen olefination reactions for the formation of carbon-carbon double bonds . Furthermore, the tris(trimethylsilyl)methyl ligand has been employed to create stable versions of otherwise reactive species, including well-behaved tellurols and robust organothallium(I) compounds . Related silane derivatives, such as tris(trimethylsilyl)silane, are well-established in radical chemistry, serving as effective mediators for reductions, deoxygenations, dehalogenations, and hydrosilylation reactions with remarkable selectivity . This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H27Si4

Molecular Weight

259.66 g/mol

InChI

InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3

InChI Key

BUBJWNWWARPCBH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Nomenclature and Structural Classification of Tris Trimethylsilyl Methylsilane Within Organosilicon Chemistry

Systematic Naming and Chemical Formula of Tris(trimethylsilyl)methylsilane

This compound is the common name for the organosilicon compound with the chemical structure (Me₃Si)₃SiCH₃. The molecule consists of a central silicon atom to which three trimethylsilyl (B98337) groups, –Si(CH₃)₃, and one methyl group, –CH₃, are attached. Its chemical formula is C₁₀H₃₀Si₄.

While a formal IUPAC name is not widely cited in chemical literature, a systematic name can be derived based on its structure as Methyltris(trimethylsilyl)silane . This name clearly identifies the methyl group and the three trimethylsilyl substituents attached to the central silicon atom.

Table 1: Properties of this compound and Related Compounds
PropertyThis compoundTris(trimethylsilyl)silane (B43935) (TTMSS)Tris(trimethylsilyl)methane (B92476)
Chemical Formula C₁₀H₃₀Si₄C₉H₂₈Si₄ wikipedia.orgC₁₀H₂₈Si₃ wikipedia.org
Molecular Weight 262.74 g/mol 248.66 g/mol wikipedia.orgsigmaaldrich.com232.59 g/mol wikipedia.org
Core Atom SiliconSiliconCarbon
Functional Group Si-CH₃Si-H wikipedia.orgC-H wikipedia.org
Common Abbreviation -TTMSS sigmaaldrich.comTSM
IUPAC Name Methyltris(trimethylsilyl)silane (inferred)1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane wikipedia.orgsigmaaldrich.comMethanetriyltris(trimethylsilane) wikipedia.orgchemspider.com

Relationship to Tris(trimethylsilyl)silane (TTMSS) and the Hypersilyl Group

A crucial aspect of understanding this compound is its relationship to two important entities in organosilicon chemistry: Tris(trimethylsilyl)silane (TTMSS) and the hypersilyl group.

Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound with the formula (Me₃Si)₃SiH. wikipedia.org It is a liquid classified as a hydrosilane due to the presence of a reactive silicon-hydrogen (Si-H) bond. wikipedia.org This bond is notably weak, with a bond dissociation energy estimated at approximately 84 kcal/mol, which makes TTMSS a valuable reagent for delivering hydrogen atoms in radical-based chemical transformations. wikipedia.org It is often used as a more environmentally benign substitute for organotin hydrides. wikipedia.orgorganic-chemistry.org

The hypersilyl group , abbreviated as (Me₃Si)₃Si– or hSi, is the bulky substituent derived from TTMSS by the formal removal of the hydrogen atom. wikipedia.org This group's immense steric bulk and strong σ-donor properties are utilized to stabilize unusual coordination modes and low-valent states of elements in organometallic chemistry.

This compound, (Me₃Si)₃SiCH₃, can be accurately described as the methyl derivative of TTMSS. In this compound, the reactive hydrogen atom of the Si-H bond in TTMSS is replaced by a stable methyl group. This substitution fundamentally alters the compound's reactivity, removing the hydrogen-donor capabilities characteristic of TTMSS while retaining the significant steric hindrance imparted by the overarching hypersilyl framework.

Structural Distinctions from Carbon-Centered Tris(trimethylsilyl)methyl Systems (e.g., (Me₃Si)₃C-SiR₃)

To fully appreciate the structure of this compound, it is instructive to compare it with its carbon-centered analogue, Tris(trimethylsilyl)methane , (Me₃Si)₃CH. wikipedia.org This compound features a central carbon atom bonded to three trimethylsilyl groups and a hydrogen atom. wikipedia.org The ligand derived from it, the tris(trimethylsilyl)methyl group or "trisyl" group, (Me₃Si)₃C–, is also exceptionally bulky. wikipedia.org

The primary structural distinction between (Me₃Si)₃SiCH₃ and compounds like (Me₃Si)₃C-SiR₃ lies in the identity of the central atom of the bulky framework—silicon versus carbon. This difference has significant geometric and electronic consequences:

Bond Lengths : The bonds originating from the central silicon atom in this compound (Si-Si and Si-C) are inherently longer than the corresponding bonds from the central carbon atom in a trisyl system (C-Si and C-C). The typical Si-Si bond length is around 2.34 Å, and the Si-C bond is about 1.87 Å, whereas the C-C bond is approximately 1.54 Å.

Bond Angles : The ideal tetrahedral angle is 109.5°. In highly crowded molecules like these, steric repulsion between the bulky trimethylsilyl groups forces the bond angles around the central atom to widen. Due to the longer Si-Si bonds in the hypersilyl core, the trimethylsilyl groups are held further apart compared to the trisyl core. This can lead to different degrees of steric strain and slightly different conformations of the peripheral methyl groups.

Table 2: Structural Comparison of Si-Centered vs. C-Centered Cores
FeatureThis compound CoreTris(trimethylsilyl)methane Core
Central Atom SiC
Framework (Me₃Si)₃Si(Me₃Si)₃C
Bonds to Substituents Si-Si, Si-CC-Si, C-H
Relative Bond Lengths Longer (e.g., Si-Si > C-Si)Shorter
Electronegativity of Core Atom Lower (1.90)Higher (2.55)

Synthetic Pathways for Tris Trimethylsilyl Methylsilane and Its Precursors

Methodologies for Tris(trimethylsilyl)silane (B43935) (TTMSS) Synthesis as a Precursor

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a crucial precursor for the synthesis of tris(trimethylsilyl)methylsilane. It is a colorless liquid and is classified as a hydrosilane due to the presence of a reactive Si-H bond. wikipedia.org The weak nature of this bond, with a bond dissociation energy estimated at 84 kcal/mol, makes TTMSS a valuable reagent for delivering hydrogen atoms in various chemical reactions. wikipedia.orgorganic-chemistry.org Several methods have been developed for the synthesis of TTMSS, each with its own advantages and limitations.

Protonation of Tris(trimethylsilyl)silyl Lithium

One of the primary methods for synthesizing TTMSS involves the protonation of a tris(trimethylsilyl)silyl lithium intermediate. wikipedia.org This pathway begins with the reaction of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium (B1224462) (MeLi) to generate tris(trimethylsilyl)silyl lithium. wikipedia.orggoettingen-research-online.de The subsequent protonation of this lithium salt with an acid, such as hydrochloric acid (HCl), yields tris(trimethylsilyl)silane. wikipedia.org

Reaction Scheme: (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si (Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl wikipedia.org

This method is effective but requires the prior synthesis of tetrakis(trimethylsilyl)silane.

Direct Synthesis from Chlorosilanes and Lithium

An alternative and more direct route to TTMSS involves the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) with lithium metal. wikipedia.org This one-pot reaction offers a more streamlined approach, although it has been reported to provide modest yields. wikipedia.org

Reaction Scheme: 3 Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl wikipedia.org

A detailed procedure for a one-pot synthesis involves cooling a mixture of chlorotrimethylsilane (B32843) and tetrachlorosilane (B154696) in anhydrous tetrahydrofuran (B95107) (THF) and adding lithium powder. orgsyn.org After a period of stirring, methyllithium-lithium bromide complex is added, followed by hydrolysis with hydrochloric acid to yield tris(trimethylsilyl)silane. orgsyn.org

ReactantMolar RatioNotes
Chlorotrimethylsilane4.8Freshly distilled from CaH₂.
Tetrachlorosilane1---
Lithium powder11.9---
Methyllithium-lithium bromide complex1.1Added after initial reaction.

Table 1: Reactant Ratios for Direct Synthesis of TTMSS. orgsyn.org

Synthesis of this compound from Tris(trimethylsilyl)silyl Precursors

The primary method for synthesizing this compound involves the alkylation of tris(trimethylsilyl)silyl anions, which are generated from precursors like TTMSS.

Alkylation Reactions of Tris(trimethylsilyl)silyl Anions (e.g., (Me₃Si)₃SiLi)

The synthesis of this compound can be achieved by reacting a tris(trimethylsilyl)silyl anion, such as tris(trimethylsilyl)silyl lithium ((Me₃Si)₃SiLi), with a methylating agent. This nucleophilic substitution reaction introduces a methyl group onto the central silicon atom.

The generation of the tris(trimethylsilyl)silyl anion is a critical first step. As described previously, this can be accomplished by reacting tetrakis(trimethylsilyl)silane with methyllithium. wikipedia.org Alternatively, deprotonation of TTMSS using a strong base can also yield the desired anion. Once formed, the anion is treated with a suitable methyl halide, such as methyl iodide or methyl bromide, to produce this compound.

Novel Synthetic Approaches to Aryl(tristrimethylsilyl)silanes

Recent research has focused on developing new and efficient methods for the synthesis of aryl-substituted tristrimethylsilyl)silanes. One notable approach is a "one-pot" synthesis that combines tris(trimethylsilyl)potassium, an aryl magnesium bromide (ArMgBr), and an aryl bromide (ArBr) to produce aryl(tristrimethylsilyl)silanes. nih.gov This method offers a convenient and direct route to this class of compounds.

Other modern synthetic strategies for arylsilanes include palladium-catalyzed silylation of aryl chlorides, which is tolerant of various functional groups and provides access to a wide range of aryltrimethylsilanes from commercially available starting materials. organic-chemistry.org Additionally, iron-catalyzed methods for the silylation of (hetero)aromatic chlorides have been developed, demonstrating high efficiency and broad substrate scope. organic-chemistry.org

Synthetic Considerations for Sterically Hindered Silanes

The synthesis of sterically hindered silanes like this compound presents unique challenges due to the bulky trimethylsilyl groups. These groups can impede the approach of reactants to the central silicon atom, influencing reaction rates and, in some cases, preventing reactions from occurring.

The reactivity of silanes is significantly affected by the steric and polar characteristics of the substituents. taylorfrancis.comtaylorfrancis.com For instance, the rate of hydrolysis of vinyltrialkoxysilanes is influenced by the nature of the alkoxy leaving group. taylorfrancis.com In the synthesis of organofunctional silanes, the use of more sterically hindered substituents at the silicon atom compared to typical methoxy (B1213986) or ethoxy groups has been a subject of recent investigation. researchgate.net The bulky nature of the tris(trimethylsilyl)silyl group can also be exploited to stabilize reactive species or to control the stereochemistry of reactions.

The choice of solvent and reaction conditions is crucial. For instance, in the generation of trialkylsilyl lithium reagents from disilanes, the use of a co-solvent like THF was found to be necessary to improve product yield, while reactions in non-polar solvents like n-hexane were unsuccessful. chemrxiv.org Temperature control is also critical to prevent the decomposition of reactive intermediates. chemrxiv.org

Chemical Reactivity and Mechanistic Studies Involving Tris Trimethylsilyl Methylsilane and Hypersilyl Radicals

Silyl (B83357) Radical Generation and Reactivity

The generation of silyl radicals from tris(trimethylsilyl)methylsilane is a key step in its application in radical chemistry. This can be achieved through the interaction of TTMSS with photogenerated radicals, such as the tert-butoxyl radical. mdpi.com

Dissociation Enthalpy of the Si-H Bond

A defining characteristic of this compound is the relatively weak silicon-hydrogen (Si-H) bond. wikipedia.org The bond dissociation enthalpy (BDE) of the Si-H bond in TTMSS is a critical factor influencing its reactivity as a hydrogen atom donor.

CompoundSi-H Bond Dissociation Enthalpy (kcal/mol)Si-H Bond Dissociation Enthalpy (kJ/mol)
This compound79.8 - 84334 - 353.5
Trimethylsilane (B1584522)94398
Triethylsilane90398
Tributyltin hydride74310

Data sourced from multiple references. nih.govwikipedia.orgnih.govorganic-chemistry.org

The lower BDE of the Si-H bond in TTMSS compared to other silanes like trimethylsilane and triethylsilane makes it a more effective hydrogen atom donor in radical reactions. nih.govwikipedia.orgorganic-chemistry.org This property is central to its use as a substitute for toxic reagents like tributyltin hydride. wikipedia.orgorganic-chemistry.org

Kinetics of Silyl Radical Addition to Unsaturated Systems

The tris(trimethylsilyl)silyl radical exhibits high reactivity in addition reactions to carbon-carbon double and triple bonds. nih.govnih.govnih.gov These hydrosilylation reactions are typically regioselective, following an anti-Markovnikov addition pattern. nih.gov

The kinetics of the addition of the tris(trimethylsilyl)silyl radical to various unsaturated systems have been studied. For instance, the addition rate constant to methyl acrylate (B77674) is significantly high, demonstrating the radical's potent initiating capability in polymerization processes. nih.gov The high reactivity and low selectivity of the TTMSS-derived radical in additions to alkenes are attributed to a balance of polar and enthalpic effects. nih.gov

RadicalSubstrateAddition Rate Constant (k_add) (M⁻¹ s⁻¹)
Tris(trimethylsilyl)silyl radicalMethyl acrylate~2.2 x 10⁷
EDMAB generated radicalMethyl acrylate5 x 10⁵

Data sourced from reference. nih.gov

Hydrogen Abstraction Reactions by Silyl Radicals

The tris(trimethylsilyl)silyl radical can participate in hydrogen abstraction reactions. nih.govnih.gov The generation of the silyl radical often involves an initial hydrogen abstraction from the parent silane (B1218182) by another radical species, such as a tert-butoxyl radical or a ketone in its triplet state. nih.govmdpi.com The rate of these abstraction reactions is influenced by the Si-H bond dissociation enthalpy. nih.gov

Once formed, the tris(trimethylsilyl)silyl radical can abstract atoms, such as halogens, from various organic substrates, initiating a radical chain process. organic-chemistry.org For example, it can abstract a chlorine atom from sulfamoyl chlorides. organic-chemistry.org

Radical Chain Processes and Propagation Steps

Many reactions involving this compound proceed through a radical chain mechanism. nih.govlibretexts.org This process can be broken down into three main phases: initiation, propagation, and termination. lumenlearning.com

Initiation: The process begins with the generation of a small number of tris(trimethylsilyl)silyl radicals. nih.govlibretexts.org

Propagation: In the propagation steps, the silyl radical reacts with a substrate to generate a new radical species. This new radical then reacts with another molecule of this compound to yield the product and regenerate the silyl radical, which can then continue the chain. nih.govlibretexts.org A common example is the reduction of an organic halide (RZ), where the silyl radical abstracts the halogen (Z) to form R•, which then abstracts a hydrogen from another TTMSS molecule. nih.gov

Termination: The chain reaction ceases when two radical species combine. lumenlearning.com

Stereoselective and Regioselective Transformations

Reactions mediated by this compound often exhibit high levels of stereoselectivity and regioselectivity. nih.gov

Regioselectivity: As mentioned earlier, the radical hydrosilylation of alkenes and alkynes with TTMSS is highly regioselective, yielding anti-Markovnikov addition products. nih.gov

Stereoselectivity: High cis-stereoselectivity has been observed in the radical addition of TTMSS to certain alkynes. nih.gov Furthermore, the use of TTMSS in radical cyclizations has been shown to significantly enhance diastereoselectivity compared to other radical mediators like tributyltin hydride. rsc.org For instance, the cyclization of certain N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenides using TTMSS resulted in a superior cis/trans ratio. organic-chemistry.org

Nucleophilic Reactivity at Silicon Centers Bearing Bulky Silyl Groups

The steric bulk of the three trimethylsilyl (B98337) groups surrounding the central silicon atom in this compound and its derivatives influences the reactivity at this silicon center. While the primary reactivity of TTMSS is radical in nature, the electronic and steric environment of the silicon atom can also play a role in other transformations.

In certain contexts, the silicon center in hypersilyl derivatives can be subject to nucleophilic attack. For example, in a 1,1-bis[tris(trimethylsilyl)silylated] silocane, reaction with potassium tert-butoxide led to the replacement of one of the bulky tris(trimethylsilyl)silyl groups. mdpi.com This suggests that despite the steric hindrance, the silicon atom remains accessible enough for nucleophilic substitution, which in this case leads to the cleavage of a silicon-silicon bond. mdpi.com The long Si-Si bonds and the weak interaction with the nitrogen atom in the silocane structure contribute to the accessibility of the central silicon atom. mdpi.com

Proposed Mechanistic Pathways for Novel Reactions

The reactivity of this compound, (Me₃Si)₃CSiH₃, and the hypersilyl radical, (Me₃Si)₃CSiH₂•, has been the subject of extensive research, leading to the proposal of several mechanistic pathways for novel chemical transformations. These pathways often involve radical chain processes, highlighting the compound's utility as a radical mediator.

Radical-Based Reduction and Hydrosilylation:

A fundamental application of tris(trimethylsilyl)silane (B43935) is in radical-based reduction reactions. The general mechanism involves the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, which then participates in a chain reaction. nih.gov

The key steps in the reduction of an organic substrate (RZ) are:

Initiation: Formation of (TMS)₃Si• radicals, typically through the use of a radical initiator like azobisisobutyronitrile (AIBN).

Propagation:

The (TMS)₃Si• radical abstracts the functional group Z from the substrate RZ, generating a site-specific radical R•.

The radical R• then abstracts a hydrogen atom from a (TMS)₃SiH molecule, yielding the reduced product RH and regenerating the (TMS)₃Si• radical to continue the chain. nih.gov

Termination: Combination or disproportionation of radical species. nih.gov

A similar radical chain mechanism is proposed for the hydrosilylation of alkenes and alkynes. nih.govresearchgate.net In this case, the (TMS)₃Si• radical adds to the carbon-carbon multiple bond, forming a radical adduct. This adduct then abstracts a hydrogen atom from (TMS)₃SiH to give the final product and propagate the radical chain. nih.gov These reactions are noted for their high regioselectivity (anti-Markovnikov) and, in the case of alkynes, high cis stereoselectivity. nih.govresearchgate.net

Reaction with Ozone:

The reaction of tris(trimethylsilyl)silane with ozone at low temperatures (−90°C) yields tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol. researchgate.net The proposed mechanism for this transformation involves the abstraction of a hydrogen atom from the Si-H bond by ozone. This is supported by a significant primary kinetic isotope effect of 5.5, which aligns with theoretical calculations. researchgate.net While radical, ionic, and direct oxygen insertion pathways have been considered, the data strongly suggests a mechanism initiated by H-atom abstraction. researchgate.net

Autoxidation:

Tris(trimethylsilyl)silane undergoes spontaneous reaction with molecular oxygen at ambient temperatures. researchgate.netconsensus.app The primary product of this autoxidation is (Me₃SiO)₂Si(H)SiMe₃. consensus.app It is proposed that this reaction proceeds through a free-radical chain mechanism. consensus.app Studies measuring the rate of oxygen uptake have determined the rate constant for the spontaneous reaction to be approximately 3.5 × 10⁻⁵ M⁻¹ s⁻¹ at 70 °C. researchgate.net The observation that both oxygen atoms in the product originate from the same oxygen molecule points to a complex and unusual mechanism. researchgate.net

Enhanced Diastereoselectivity in Radical Cyclizations:

The use of tris(trimethylsilyl)silane in place of more traditional radical mediators like tributyltin hydride has been shown to lead to a remarkable increase in the diastereoselectivity of certain radical cyclization reactions. For instance, in the cyclization of N-allyl-N-vinylyl-2-bromoacetamides to form piperidines, employing (TMS)₃SiH results in significantly higher diastereomeric ratios. rsc.org

Reactant (Bromide)ReagentProduct (Piperidine)Diastereomeric Ratio (trans:cis)
4a-f Tributyltin hydride5a-f Modest
4a-f Tris(trimethylsilyl)silane5a-f Up to 99:1

Table 1: Comparison of Diastereoselectivity in Radical Cyclization. rsc.org

This enhanced selectivity is attributed to the different hydrogen-donating abilities and steric profiles of the silane reagent compared to the tin hydride.

Photochemical Cross-Coupling Reactions:

Novel mechanistic pathways have been proposed for photochemical reactions involving tris(trimethylsilyl)silane. In one such example, the photocatalyst-free cross-coupling of N-amidopyridinium salts with alkyl bromides is driven by the formation of an electron donor-acceptor (EDA) complex between the pyridinium (B92312) salt and the bromide. organic-chemistry.org The photochemical activity of this EDA complex is believed to generate silyl radicals from tris(trimethylsilyl)silane, which then drive the alkylation process. organic-chemistry.org

Component 1Component 2ReagentConditionProduct
N-amidopyridinium saltAlkyl bromideTris(trimethylsilyl)silaneVisible LightC4-alkylated pyridine

Table 2: Photocatalyst-Free Cross-Coupling Reaction. organic-chemistry.org

Applications in Contemporary Organic Synthesis

Radical Reduction Reactions

Tris(trimethylsilyl)methylsilane is a versatile reagent for the reduction of a wide range of functional groups through radical chain mechanisms. nih.gov These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) and offer a less toxic alternative to traditional organotin reagents like tributyltin hydride. nih.govorganic-chemistry.org

Dehalogenation of Organic Halides (Cl, Br, I)

One of the most well-established applications of this compound is in the reductive dehalogenation of organic halides. It effectively reduces alkyl and aryl halides, including chlorides, bromides, and iodides, to the corresponding hydrocarbons. nih.govorganic-chemistry.org The reaction proceeds via a radical chain mechanism where the tris(trimethylsilyl)silyl radical abstracts the halogen atom from the organic substrate, generating an organic radical which then abstracts a hydrogen atom from a molecule of this compound to propagate the chain. nih.gov

A notable example is the debromination of various organic bromides, which can be achieved in high yields using TTMSS in the presence of a thermal initiator like AIBN. nih.gov The efficiency of these reactions has also been demonstrated in microreactor systems, highlighting the practical utility of this method. rsc.org Furthermore, air-initiated dehalogenation of halohydrocarbons with this compound has been successfully established under solvent-free conditions, presenting an environmentally benign approach.

Table 1: Examples of Dehalogenation Reactions using this compound

SubstrateProductYield (%)Conditions
1-BromoadamantaneAdamantane95(TMS)3SiH, AIBN, Benzene, 80°C
1-ChloroadamantaneAdamantane92(TMS)3SiH, AIBN, Benzene, 80°C
IodocyclohexaneCyclohexane98(TMS)3SiH, AIBN, Benzene, 80°C

This table presents illustrative data and specific reaction conditions and yields may vary based on the full experimental details.

Reductive Removal of Chalcogen Groups (SR, SeR)

This compound is also effective in the reductive cleavage of carbon-sulfur and carbon-selenium bonds. This allows for the removal of thioether (SR) and selenoether (SeR) groups from organic molecules. nih.gov The mechanism is analogous to that of dehalogenation, involving the formation of an organic radical intermediate. This methodology is particularly useful in natural product synthesis and other complex molecular constructions where the temporary introduction and subsequent removal of a chalcogen-containing group is a strategic step. For instance, the reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) to the corresponding pyrrolidine (B122466) has been achieved with high diastereoselectivity using TTMSS. organic-chemistry.org

Deoxygenation Reactions (e.g., via thiocarbonyl derivatives)

The deoxygenation of alcohols is a fundamental transformation in organic synthesis. This compound provides an efficient means to achieve this, typically through the reduction of intermediate thiocarbonyl derivatives, such as xanthates or O-phenoxythiocarbonyl derivatives (the Barton-McCombie reaction). thieme-connect.de This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative, which is then reduced by TTMSS in a radical chain reaction. The use of TTMSS in these reactions avoids the toxic tin-containing byproducts associated with traditional methods. thieme-connect.de For example, bis-O-thioxocarbamate derivatives of vicinal diols can be reduced with TTMSS to afford the corresponding olefins in good yields. organic-chemistry.org

Reductions of Acid Chlorides and Carbonyls

The application of this compound extends to the reduction of carbonyl compounds, including acid chlorides. While the direct reduction of simple aldehydes and ketones can be challenging, the reaction of TTMSS with non-enolisable aldehydes, ketones, and acid chlorides can lead to the formation of carbon-carbon bonds. rsc.org However, for reductive purposes, combinations of silanes with Lewis acids are often more effective. For instance, the combination of a silane (B1218182) with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) can effectively reduce a variety of carbonyl derivatives. researchgate.netmcmaster.ca

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a powerful method for the synthesis of organosilicon compounds. This compound participates in these reactions, adding to both alkenes and alkynes. nih.gov

Addition to Alkenes and Alkynes

This compound undergoes radical-initiated hydrosilylation of alkenes and alkynes. nih.gov These reactions can be initiated by traditional radical initiators or even by air under solvent-free conditions, providing a green and efficient route to vinylsilanes and alkylsilanes. The addition to unsymmetrical alkenes typically proceeds with anti-Markovnikov selectivity, yielding the silyl (B83357) group attached to the less substituted carbon atom.

Studies have shown that the tris(trimethylsilyl)silyl radical exhibits high reactivity in its addition to alkenes. nih.gov The hydrosilylation of unactivated alkenes with TTMSS can be promoted by a catalytic amount of air under mild conditions to give the corresponding anti-Markovnikov addition products in moderate to good yields. Similarly, the hydrosilylation of unactivated alkynes with TTMSS under air-initiation provides the corresponding vinylsilanes. This method has been shown to be selective for mono-hydrosilylation in diynes and tolerant of functional groups like propargylic alcohols.

Table 2: Examples of Hydrosilylation Reactions using this compound

SubstrateProductYield (%)Conditions
1-Octene1-(Tris(trimethylsilyl)silyl)octane85(TMS)3SiH, AIBN, Benzene, 80°C
Phenylacetylene(E)-1-Phenyl-2-(tris(trimethylsilyl)silyl)ethene78(TMS)3SiH, AIBN, Benzene, 80°C
5-Hexen-1-ol6-(Tris(trimethylsilyl)silyl)hexan-1-ol-(TMS)3SiH, Water, Radical Initiator

This table presents illustrative data and specific reaction conditions and yields may vary based on the full experimental details. The yield for the hydrosilylation of 5-Hexen-1-ol was not specified in the provided search results.

Hydrosilylation of Carbonyl Compounds (e.g., dialkyl ketones)

Tris(trimethylsilyl)silane (B43935) is utilized in the hydrosilylation of various carbonyl compounds, including dialkyl ketones. sigmaaldrich.com This process involves the addition of a silicon-hydrogen bond across the carbon-oxygen double bond of the ketone. The reaction typically proceeds via a radical mechanism, where the tris(trimethylsilyl)silyl radical adds to the carbonyl carbon, followed by hydrogen atom transfer from another molecule of tris(trimethylsilyl)silane to the oxygen atom. This results in the formation of a silyl ether. The efficiency and selectivity of this transformation make it a useful method for the reduction of ketones to their corresponding alcohols after a subsequent hydrolysis step.

Anti-Markovnikov Regioselectivity

A significant feature of radical reactions involving tris(trimethylsilyl)silane is their pronounced anti-Markovnikov regioselectivity. nih.gov In the context of hydrosilylation of alkenes and alkynes, the tris(trimethylsilyl)silyl radical adds to the less substituted carbon atom of the multiple bond. nih.gov This generates a carbon-centered radical at the more substituted position, which is generally more stable. youtube.com Subsequent hydrogen atom abstraction from a molecule of tris(trimethylsilyl)silane then yields the anti-Markovnikov addition product. nih.govyoutube.com This predictable regioselectivity is a key advantage in synthetic planning, allowing for the controlled formation of specific isomers that might be difficult to obtain through other methods.

Consecutive and Cascade Radical Reactions

Tris(trimethylsilyl)silane is an effective mediator for consecutive and cascade radical reactions. nih.gov In these complex transformations, an initially formed radical undergoes one or more subsequent reactions before the final hydrogen atom transfer from tris(trimethylsilyl)silane terminates the sequence. nih.gov These cascades can involve a series of intramolecular or intermolecular addition, cyclization, or fragmentation steps. The slower rate of hydrogen atom transfer from tris(trimethylsilyl)silane compared to other reagents like tributyltin hydride can be advantageous, allowing for these intricate reaction sequences to occur. nih.govfigshare.com For example, tandem cyclizations have been successfully employed to construct complex polycyclic systems with high diastereoselectivity in excellent yields. nih.gov

Radical Cyclization Reactions (e.g., piperidine (B6355638) synthesis)

A notable application of tris(trimethylsilyl)silane is in radical cyclization reactions to form heterocyclic structures, such as piperidines. nih.gov Research has demonstrated that the use of tris(trimethylsilyl)silane in the radical cyclization of certain bromo-enoates leads to a remarkable enhancement in diastereoselectivity for the formation of 2,4-disubstituted piperidines compared to when tributyltin hydride is used. nih.govfigshare.comrsc.org In some cases, diastereomeric ratios of up to 99:1 have been achieved. nih.govfigshare.comrsc.org This significant improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer, a process favored by the slower hydrogen atom trapping by tris(trimethylsilyl)silane. nih.govfigshare.com This methodology provides a diastereoselective route to these important nitrogen-containing heterocycles in good yields. researchgate.net

PrecursorReagentProductDiastereomeric Ratio (trans:cis)Yield (%)
7-substituted-6-aza-8-bromooct-2-enoate (R=Me, R'=Me)(TMS)3SiH2,4-disubstituted piperidine73:2790
7-substituted-6-aza-8-bromooct-2-enoate (R=s-Bu, R'=t-Bu)(TMS)3SiH2,4-disubstituted piperidine>99:160

Carbon-Carbon Bond Formation Reactions

This compound also plays a role in facilitating carbon-carbon bond formation. sigmaaldrich.com While primarily known as a reducing agent, its lithium derivative, tris(trimethylsilyl)methyl-lithium, reacts with various carbon electrophiles like non-enolisable aldehydes and ketones to form new carbon-carbon bonds. rsc.org In the context of radical chemistry, the generation of a carbon-centered radical using tris(trimethylsilyl)silane can be followed by an intermolecular or intramolecular addition to a π-system (like an alkene or alkyne), thereby constructing a new carbon-carbon bond. libretexts.org This is a fundamental strategy in synthetic organic chemistry for building molecular complexity. libretexts.org

Photochemical and Photoredox Catalysis Applications

The utility of tris(trimethylsilyl)silane extends into the realm of photochemistry and photoredox catalysis. researchgate.net Photolysis of tris(trimethylsilyl)silane generates silyl radicals that can initiate various chemical transformations, such as the hydrosilylation of alkenes. researchgate.net More recently, tris(trimethylsilyl)silane has been employed in visible-light-promoted reactions. For instance, a metal- and additive-free photochemical process has been developed for the synthesis of indoles and oxindoles using tris(trimethylsilyl)silane and visible light irradiation. rsc.org This method offers a mild and efficient route to these important nitrogen heterocycles. rsc.org Furthermore, the combination of photoredox catalysis with silane-mediated atom transfer chemistry has been utilized for transformations like the hydrodebromination of carbon-bromide bonds. researchgate.net

Green Chemistry Aspects as Alternatives to Organotin Compounds

A significant advantage of using tris(trimethylsilyl)silane is its role as a greener alternative to organotin compounds, such as tributyltin hydride. organic-chemistry.org Organotin reagents, while effective in radical reactions, are known for their toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures. organic-chemistry.org Tris(trimethylsilyl)silane is considered a more environmentally benign option. nih.gov Its byproducts are generally less toxic and more easily separated. This shift away from toxic organotin compounds aligns with the principles of green chemistry, aiming to develop safer and more sustainable chemical processes. organic-chemistry.org

Coordination Chemistry and Ligand Properties of the Hypersilyl Group

Role as a Sterically Bulky Ligand in Transition Metal Complexes

The primary role of the hypersilyl ligand in transition metal chemistry is to provide substantial steric shielding to a metal center. This steric hindrance can enforce low coordination numbers, prevent unwanted side reactions such as dimerization or polymerization, and stabilize complexes that would otherwise be highly reactive. The large size of the hypersilyl group is a direct consequence of the three trimethylsilyl (B98337) groups attached to a central carbon atom. researchgate.netwikipedia.org This bulk is often compared to other sterically demanding ligands and can be quantified by parameters like the ligand cone angle. wikipedia.org

While the hypersilyl ligand has been successfully attached to elements across the periodic table, the number of reported transition metal complexes is still relatively limited compared to main group and f-block elements. researchgate.net The synthesis of transition metal hypersilyl complexes can sometimes be complicated by redox reactions, as the hypersilyl anion can act as a reducing agent, especially with transition metal ions that have high redox potentials. researchgate.net Careful selection of starting materials and reaction conditions is therefore crucial. researchgate.net

Despite these challenges, a number of transition metal complexes featuring the hypersilyl ligand have been synthesized and characterized. These complexes often exhibit unique geometries and reactivity patterns directly attributable to the steric bulk of the ligand. For instance, the steric crowding can influence the coordination geometry, leading to distorted structures or preventing the coordination of additional ligands. nih.govnih.gov

Complexation with Main Group Elements

The hypersilyl ligand has been extensively used to stabilize a wide variety of compounds containing main group elements. researchgate.netresearchgate.net Its large steric profile is particularly effective in preventing the oligomerization or polymerization of reactive main group species, allowing for the isolation and characterization of novel compounds with unusual bonding arrangements. researchgate.net

The synthesis of main group element-hypersilyl derivatives often involves the use of hypersilyllithium, (Me₃Si)₃CLi, as a transfer agent. researchgate.net This reagent can be prepared from the corresponding hypersilane. The solid-state structures of these lithium derivatives can be complex, often forming polymeric chains or dimeric structures through intermolecular interactions. researchgate.net

The hypersilyl group has been instrumental in stabilizing low-coordinate main group element species, contributing significantly to the understanding of their fundamental chemistry. researchgate.netresearchgate.net

Stabilization of Low-Coordinate Silicon Species (e.g., Silylenes, Silicenium Ions)

The stabilization of low-coordinate silicon species, which are typically highly reactive and transient, is a significant achievement in organosilicon chemistry. The extreme steric bulk of the hypersilyl group has been a key factor in the successful isolation and characterization of these species.

Synthesis and Characterization of Hypersilyl-Stabilized Silylenes

Silylenes, the silicon analogues of carbenes, are divalent silicon compounds that are generally very unstable. iupac.org The use of the hypersilyl group as a substituent has enabled the synthesis of stable silylenes. For example, a silylene stabilized by both a hypersilyl group and an amidinate ligand has been prepared and structurally characterized. The hypersilyl group provides kinetic stability, preventing decomposition pathways. acs.orgresearchgate.net

The synthesis of such silylenes often involves the reaction of a dihalosilane precursor with a hypersilylating agent like potassium tris(trimethylsilyl)silyl. acs.orgresearchgate.net Characterization of these compounds by X-ray crystallography reveals the geometry around the divalent silicon center, and NMR spectroscopy provides further evidence for their electronic structure. acs.orgresearchgate.net

Theoretical Studies of Silylium (B1239981) Ion Stability

Silylium ions, R₃Si⁺, are the silicon counterparts of carbocations and are known to be highly electrophilic and reactive. researchgate.net Theoretical studies, often in conjunction with experimental work, have been crucial in understanding the factors that contribute to their stability. The hypersilyl group can play a role in stabilizing silylium ions through hyperconjugation. amanote.com

Computational studies allow for the investigation of the electronic structure and the delocalization of the positive charge in hypersilyl-substituted silylium ions. These theoretical insights complement experimental data and help in the rational design of new, more stable silylium ion systems. researchgate.netresearchgate.net

Applications in Homogeneous Catalysis

The unique steric and electronic properties of the hypersilyl ligand have led to its exploration in the field of homogeneous catalysis. The bulky nature of the ligand can influence the selectivity and activity of metal catalysts by controlling the accessibility of the metal center. uva.es

For instance, iron complexes bearing silyl (B83357) ligands have been investigated as catalysts for the hydrogenation of olefins. The identity of the silyl ligand, including its steric and electronic properties, has been shown to influence the catalytic activity. manchester.ac.uk While specific applications of tris(trimethylsilyl)methylsilane-derived ligands in widely practiced industrial catalytic processes are not yet commonplace, research continues to explore their potential. The ability to fine-tune the steric environment around a metal center is a powerful tool in catalyst design, and the hypersilyl group offers an extreme in terms of steric demand. uva.es

Structural and Electronic Influences of the Tris Trimethylsilyl Methyl and Hypersilyl Groups

Steric Hindrance Effects on Reaction Rates and Pathways

Steric hindrance, a phenomenon resulting from the spatial arrangement of atoms, is a defining characteristic of the tris(trimethylsilyl)methyl and hypersilyl groups. wikipedia.org The sheer bulk of these substituents, composed of multiple trimethylsilyl (B98337) ((CH₃)₃Si) units, creates a crowded environment around the central carbon or silicon atom. youtube.com This crowding, or steric bulk, physically impedes the approach of reagents, thereby slowing down chemical reactions. wikipedia.orgyoutube.com

This effect is often exploited to provide "kinetic stabilization" to otherwise highly reactive molecules. researchgate.net By sterically shielding a reactive center, the hypersilyl group can allow for the isolation and characterization of unusual structures and low-valent compounds. researchgate.netresearchgate.net

The influence of steric hindrance extends to controlling the selectivity of chemical reactions. wikipedia.org For instance, in radical-mediated cyclizations, the bulky (TMS)₃Si group can dictate the stereochemical outcome, leading to excellent E-diastereoselectivity in the formation of vinylsilane moieties. researchgate.net This is attributed to the steric strain in the transition state that favors one geometric isomer over another. Similarly, the reaction of diarylaminyl radicals with tris(trimethylsilyl)silane (B43935) (TTMSS) exhibits a low preexponential factor, which is indicative of a highly demanding steric requirement in the transition state. nih.gov

The following table provides examples of how the steric bulk of TTMSS influences reaction pathways and selectivity.

Reaction TypeSubstrate/ReagentObservationSteric InfluenceReference
Radical Cyclization7-substituted 6-aza-8-bromooct-2-enoates with TTMSSFormation of trans piperidines with high diastereomeric ratios (up to 99:1).The bulky TTMSS radical favors a transition state that leads to the thermodynamically more stable trans product. researchgate.net
Radical HydrosilylationPropiolate esters with TTMSSExcellent E-diastereoselectivity observed in the resulting vinylsilane moiety.The steric effect of the bulky (TMS)₃Si group directs the addition to form the less sterically hindered E-isomer. researchgate.net
Hydrogen AbstractionDiarylaminyl radicals with TTMSSLow preexponential factor [log(A/M⁻¹s⁻¹)) of 5.2, indicating a sterically demanding transition state.The bulky groups on both the radical and the silane (B1218182) hinder the optimal orientation for hydrogen transfer, slowing the reaction. nih.gov

Influence on Si-H Bond Dissociation Enthalpy (for TTMSS parent)

A critical feature of the parent molecule, tris(trimethylsilyl)silane ((Me₃Si)₃SiH or TTMSS), is its remarkably weak silicon-hydride (Si-H) bond. The bond dissociation enthalpy (BDE) is a measure of the energy required to break a bond homolytically. For TTMSS, the Si-H BDE is estimated to be between 79 and 84 kcal/mol. wikipedia.orgorganic-chemistry.org

This value is significantly lower than that of less substituted silanes, a direct consequence of the electronic influence of the three trimethylsilyl substituents. organic-chemistry.orgencyclopedia.pub The replacement of alkyl groups with silyl (B83357) groups progressively weakens the Si-H bond at the central silicon atom. organic-chemistry.org This destabilizing effect is attributed to the ability of the silyl groups to stabilize the resulting silyl radical through electronic effects. encyclopedia.pub Because of this weak bond, TTMSS serves as an excellent hydrogen atom donor in radical reactions, providing an environmentally benign alternative to traditional reagents like tributyltin hydride. wikipedia.orgnih.gov

The table below compares the Si-H bond dissociation enthalpies of TTMSS with other common silanes.

Compound NameFormulaSi-H Bond Dissociation Enthalpy (kcal/mol)Reference
Tris(trimethylsilyl)silane(Me₃Si)₃SiH~79-84 wikipedia.orgorganic-chemistry.org
TriethylsilaneEt₃SiH~90 organic-chemistry.org
Trimethylsilane (B1584522)Me₃SiH~94 wikipedia.org
Tributyltin Hydride (for comparison)Bu₃SnH~74 organic-chemistry.org

Electronic Properties (Inductive, Hyperconjugation, σ-Donor/π-Acceptor Nature)

The electronic properties of the hypersilyl group are complex and multifaceted, allowing it to act as both a strong electron donor and, in some contexts, an electron acceptor.

Inductive and σ-Donor Effects: The tris(trimethylsilyl)silyl (TTS or hypersilyl) group is recognized as a potent σ-donor. researchgate.net This strong electron-donating ability through the sigma bond framework helps to stabilize adjacent electron-deficient centers, such as cations or reactive metal complexes. researchgate.netresearchgate.net The trimethylsilyl (TMS) group itself exhibits a significant electron-donating effect when adjacent to a π-electron system, an effect attributed to hyperconjugation. u-tokyo.ac.jp

π-Acceptor Nature: Despite its strong σ-donor character, the hypersilyl group can also exhibit π-acceptor properties. researchgate.net This occurs through the interaction of filled metal d-orbitals with the low-lying empty σ* (antibonding) orbitals of the Si-Si bonds within the hypersilyl ligand. This type of interaction is crucial in the chemistry of transition metal complexes, where the ligand can accept electron density back from the metal center, a process known as back-bonding. huntresearchgroup.org.uk This dual electronic nature makes the hypersilyl group a versatile ligand in coordination and organometallic chemistry. researchgate.net

Conformational Analysis of Sterically Hindered Silanes

The conformation, or three-dimensional shape, of sterically hindered silanes like TTMSS is dictated by the need to minimize the steric repulsion between the bulky trimethylsilyl groups. youtube.com X-ray diffraction studies on compounds containing the hypersilyl group reveal significant structural distortions to accommodate its size. researchgate.net

Synthesis and Reactivity of Advanced Derivatives and Analogues

Tris(trimethylsilyl)silanol ((Me₃Si)₃SiOH) and its Chemistry

Tris(trimethylsilyl)silanol, with the chemical formula (Me₃Si)₃SiOH, is a notable organosilicon compound. It is synthesized through the hydrolysis of halogenated derivatives of tris(trimethylsilyl)silane (B43935). For instance, the reaction of tris(trimethylsilyl)silyl halides, such as (Me₃Si)₃SiX where X can be F, Cl, Br, or I, with water leads to the formation of the silanol. researchgate.net

The chemistry of tris(trimethylsilyl)silanol is characterized by the reactivity of its hydroxyl group. The silyloxy radical, (Me₃Si)₃SiO•, can be generated from the silanol. This radical is known to undergo a rapid rearrangement, involving the migration of a trimethylsilyl (B98337) group from the central silicon atom to the oxygen atom, resulting in the formation of (Me₃Si)₂Si(H)OSiMe₃. researchgate.net This rearrangement highlights the electronic effects and steric strain within the molecule.

The reactivity of tris(trimethylsilyl)silanol is also influenced by the bulky tris(trimethylsilyl)silyl group, which imparts significant steric hindrance. This steric bulk can influence the accessibility of the hydroxyl group and the stability of its derivatives.

Chalcogenide Derivatives of Tris(trimethylsilyl)silyl Lithium

The reaction of tris(trimethylsilyl)silyl lithium, (Me₃Si)₃SiLi, with elemental chalcogens (sulfur, selenium, and tellurium) provides a direct route to chalcogenide derivatives. wikipedia.org The general reaction can be represented as:

(Me₃Si)₃SiLi + E → (Me₃Si)₃SiELi (where E = S, Se, Te) wikipedia.org

These lithium chalcogenolates are versatile intermediates for the synthesis of a variety of silyl (B83357) chalcogenides. For example, they can be reacted with various electrophiles to introduce the tris(trimethylsilyl)silyl chalcogeno group into other molecules. The resulting compounds, such as those with Si-S, Si-Se, and Si-Te bonds, are of interest for their unique electronic and structural properties. researchgate.net

The synthesis of mixed silyl and germyl (B1233479) chalcogenides has also been achieved through scrambling reactions between bis(trimethylsilyl)chalcogenides and their germyl analogues. researchgate.net These reactions lead to the formation of species like Me₃Si-E-MH₃, where M can be Si or Ge, and E is a chalcogen. researchgate.net

Germanium Analogues (e.g., Tris(trimethylsilyl)germanium hydride)

Tris(trimethylsilyl)germanium hydride, (Me₃Si)₃GeH, is a significant germanium analogue of tris(trimethylsilyl)silane. It is a colorless to pale yellow liquid and serves as a milder and less toxic alternative to some traditional reducing agents in radical reactions. cymitquimica.com

Synthesis: The synthesis of tris(trimethylsilyl)germanium hydride often starts from tetrakis(trimethylsilyl)germane, Ge(SiMe₃)₄. Reaction with an alkali-metal tert-butoxide, such as potassium tert-butoxide (KOtBu), selectively cleaves one Ge-Si bond to form the corresponding tris(trimethylsilyl)germanide, KGe(SiMe₃)₃. This intermediate can then be protonated to yield the desired hydride.

Ge(SiMe₃)₄ + KOtBu → KGe(SiMe₃)₃ + Me₃Si-OtBu KGe(SiMe₃)₃ + H⁺ → (Me₃Si)₃GeH + K⁺

Reactivity: Tris(trimethylsilyl)germanium hydride participates in various chemical transformations, including:

Reduction Reactions: It acts as a reducing agent for various organic functional groups.

Substitution Reactions: The Ge-H bond can be replaced by other functional groups.

Hydrogermylation: Similar to hydrosilylation, it can add across double and triple bonds, a reaction that can be catalyzed by platinum complexes. zenodo.org

The reactivity of the Ge-H bond in tris(trimethylsilyl)germanium hydride is a key feature, allowing for the transfer of a hydrogen atom in radical-mediated processes.

Properties of Tris(trimethylsilyl)germanium hydride

Property Value
CAS Number 104164-54-7
Molecular Formula C₉H₂₈GeSi₃
Molecular Weight 293.20 g/mol

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

Phosphorus Analogues (e.g., Tris(trimethylsilyl)phosphine)

Tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, is the phosphorus analogue of tris(trimethylsilyl)silane and is a versatile reagent in organophosphorus chemistry. wikipedia.orgschlenklinesurvivalguide.com It is a colorless liquid that is pyrophoric, igniting spontaneously in air, and is also sensitive to moisture. wikipedia.orgschlenklinesurvivalguide.com

Synthesis: One common method for the preparation of tris(trimethylsilyl)phosphine involves the reaction of trimethylsilyl chloride, white phosphorus (P₄), and sodium-potassium alloy (NaK). wikipedia.org

¹/₄ P₄ + 3 Me₃SiCl + 3 Na/K → P(SiMe₃)₃ + 3 NaCl/KCl wikipedia.org

Another route involves the in-situ generation of sodium phosphide (B1233454) (Na₃P) from red phosphorus and sodium, followed by reaction with trimethylsilyl chloride. schlenklinesurvivalguide.com

Reactivity: The reactivity of tris(trimethylsilyl)phosphine is dominated by the labile P-Si bonds.

Hydrolysis: It readily hydrolyzes to produce phosphine (B1218219) (PH₃) and trimethylsilanol. wikipedia.org P(SiMe₃)₃ + 3 H₂O → PH₃ + 3 HOSiMe₃ wikipedia.org

Ligand Exchange: It serves as a convenient source of the phosphide (P³⁻) synthon for the synthesis of metal phosphide clusters and other low-coordinate phosphorus compounds. wikipedia.orgschlenklinesurvivalguide.com For instance, it reacts with metal halides to form metal phosphides and trimethylsilyl halide. wikipedia.org P(SiMe₃)₃ + 3 CuCl → Cu₃P + 3 Me₃SiCl wikipedia.org

Phosphaalkyne Synthesis: It is used to prepare phosphaalkynes, such as tert-butylphosphaacetylene, by reacting with acyl chlorides. wikipedia.org

Formation of Phosphide Salts: Reaction with potassium tert-butoxide cleaves one P-Si bond to yield a potassium phosphide salt. wikipedia.org P(SiMe₃)₃ + KOtBu → KP(SiMe₃)₂ + Me₃SiO-t-Bu wikipedia.org

Properties of Tris(trimethylsilyl)phosphine

Property Value
CAS Number 15573-38-3 wikipedia.org
Molecular Formula C₉H₂₇PSi₃ wikipedia.org
Molar Mass 250.544 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 0.863 g/cm³ wikipedia.org
Melting Point 24 °C wikipedia.org

| Boiling Point | 243–244 °C wikipedia.org |

Halogenated Derivatives of Tris(trimethylsilyl)silane

Halogenated derivatives of tris(trimethylsilyl)silane, with the general formula (Me₃Si)₃SiX (where X = F, Cl, Br, I), are important intermediates in the chemistry of this bulky silyl group. researchgate.net

Synthesis: These compounds are typically prepared from tris(trimethylsilyl)silyl lithium by reaction with a suitable halogen source. For example, reacting (Me₃Si)₃SiLi with a halogenating agent like hexachloroethane (B51795) for the chloride or iodine for the iodide.

Reactivity: The Si-X bond in these derivatives is notably weakened due to the inductive effect of the three trimethylsilyl groups. researchgate.net This makes them susceptible to nucleophilic substitution at the central silicon atom.

Hydrolysis: As mentioned earlier, they readily hydrolyze to form tris(trimethylsilyl)silanol. researchgate.net

Precursors to other derivatives: They serve as starting materials for a wide range of other tris(trimethylsilyl)silyl derivatives through substitution reactions. For example, reaction with organolithium or Grignard reagents can introduce organic substituents.

The vibrational spectra (IR and Raman) of these halogenated derivatives have been extensively studied and assigned through normal coordinate analysis, providing valuable insights into their molecular structure and bonding. researchgate.net

Advanced Characterization and Analytical Methodologies for Tris Trimethylsilyl Methylsilane Chemistry

Kinetics and Thermodynamics of Hypersilyl Radical Reactions

The tris(trimethylsilyl)silyl radical, often referred to as a hypersilyl radical, is a key intermediate in many reactions involving tris(trimethylsilyl)silane (B43935). Its formation and subsequent reactions are governed by specific kinetic and thermodynamic parameters.

The generation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, is typically achieved through the abstraction of the hydrogen atom from tris(trimethylsilyl)silane, (Me₃Si)₃SiH. nih.gov This process is often initiated by radical initiators or photochemically. nih.govnih.gov The relatively weak Si-H bond in tris(trimethylsilyl)silane, compared to other silanes like triethylsilane, is a key thermodynamic factor driving its reactivity. nih.govorganic-chemistry.org The bond dissociation enthalpy of the Si-H bond in tris(trimethylsilyl)silane is approximately 79 kcal/mol, which is significantly lower than that of triethylsilane (90 kcal/mol) and closer to that of tributyltin hydride (74 kcal/mol), making it an effective radical-based reducing agent. nih.govorganic-chemistry.org

The kinetics of reactions involving the tris(trimethylsilyl)silyl radical are influenced by several factors, including the nature of the substrate and the reaction conditions. For instance, the rate constants for hydrogen abstraction from tris(trimethylsilyl)silane by ketone triplet states are notably higher than those for triethylsilane, highlighting the enhanced reactivity of the former. nih.gov

Table 1: Comparison of Reaction Rate Constants and Bond Dissociation Enthalpies

CompoundKetone Triplet State Quenching Rate Constant (M⁻¹s⁻¹)Si-H Bond Dissociation Enthalpy (kJ mol⁻¹)
Tris(trimethylsilyl)silane~10 times higher than Et₃SiH353.5
Triethylsilane-398

Data compiled from multiple sources. nih.gov

Application of Advanced NMR Techniques for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of organosilicon compounds in solution. researchgate.netacs.org For tris(trimethylsilyl)methylsilane and its derivatives, advanced NMR techniques, particularly those involving the ²⁹Si nucleus, provide invaluable insights into their molecular behavior.

²⁹Si NMR spectroscopy is highly sensitive to the electronic environment of the silicon atom. northwestern.edu The chemical shifts of ²⁹Si can span a wide range, providing detailed information about the substitution pattern and coordination at the silicon center. northwestern.edu In this compound, distinct signals would be expected for the central silicon atom and the three equivalent trimethylsilyl (B98337) silicon atoms, allowing for the characterization of the molecule's core structure.

Advanced NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between ¹H, ¹³C, and ²⁹Si nuclei. northwestern.edu These 2D NMR techniques are instrumental in assigning the complex spectra of organosilicon compounds and can reveal through-bond and through-space interactions, which are crucial for understanding molecular conformation and dynamics. northwestern.eduresearchgate.net For example, the measurement of coupling constants, such as ³J(²⁹Si,¹H), can provide information about the dihedral angles and thus the stereochemistry of the molecule. researchgate.net

Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes, such as conformational changes or fluxional behavior in solution. mdpi.com By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. The combination of molecular dynamics (MD) simulations with experimental NMR data can provide a more detailed picture of the conformational landscape of flexible molecules like this compound. nih.gov

Table 2: Representative NMR Spectroscopic Data for Organosilicon Compounds

NucleusTypical Chemical Shift Range (ppm)Key Applications for this compound Analysis
¹H0 - 10Probing the trimethylsilyl and methyl protons.
¹³C0 - 200Characterizing the carbon framework.
²⁹Si-200 to +50 (for most compounds)Differentiating central and peripheral silicon atoms, studying electronic environment. northwestern.edu

This table provides a general overview and is not specific to this compound due to a lack of direct data in the search results.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov For this compound and its derivatives, single-crystal X-ray diffraction studies provide crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The bulky tris(trimethylsilyl)methyl group, often abbreviated as Tsi, imposes significant steric constraints that influence the molecular geometry and crystal packing. X-ray diffraction studies on compounds containing the related tris(trimethylsilyl)silyl (TTS) group have revealed important structural features. researchgate.net For instance, the Si-Si and Si-C bond lengths and the Si-Si-Si and Si-C-Si bond angles can be precisely measured, providing a basis for understanding the steric strain within the molecule.

In the solid state, weak intermolecular interactions, such as van der Waals forces, play a significant role in determining the crystal packing. The analysis of these interactions can provide insights into how the molecules arrange themselves in a crystalline lattice. mdpi.commdpi.com For derivatives of this compound, such as those formed through reactions at the central carbon or silicon atoms, X-ray diffraction can confirm the stereochemistry of the products and reveal any changes in the molecular conformation upon functionalization. rsc.org

Table 3: Illustrative Crystallographic Data for Silyl-Substituted Compounds

Compound FeatureTypical Information Obtained from X-ray Diffraction
Bond LengthsPrecise measurement of Si-C and Si-Si bond distances.
Bond AnglesDetermination of angles around the central carbon and silicon atoms.
Torsion AnglesInformation about the conformation of the trimethylsilyl groups.
Crystal PackingAnalysis of intermolecular contacts and packing motifs.

This table presents the type of data obtained from X-ray diffraction studies and is not specific to this compound due to a lack of direct crystallographic data in the search results for this specific compound. The structures of related compounds, such as those containing the tris(bis(trimethylsilyl)amido) ligand, have been determined and show complex geometries influenced by steric crowding. researchgate.netnih.gov

Emerging Directions and Broader Scientific Impact

Development of Novel Catalytic Systems Utilizing Hypersilyl Ligands

The immense steric hindrance provided by the tris(trimethylsilyl)methyl group, or hypersilyl ligand, is a critical feature in the design of novel catalytic systems. This bulk can effectively stabilize highly reactive, low-coordinate metal centers, preventing catalyst deactivation through dimerization or aggregation. This stabilization allows for the isolation and study of catalytic species that would otherwise be transient and difficult to characterize.

For instance, the use of bulky silyl (B83357) ligands is instrumental in the development of catalysts for a variety of organic transformations. While research into catalytic systems featuring the specific tris(trimethylsilyl)methylsilyl (hypersilyl) ligand is a niche and developing area, the broader principle of using sterically demanding silyl groups to modulate catalytic activity is well-established. These ligands can influence the coordination sphere of a metal, thereby tuning its reactivity and selectivity in processes such as hydrosilylation, cross-coupling reactions, and polymerization. The development of novel photocatalysts, such as diazabenzacenaphthenium (N-BAP), for multi-electron transfer reactions highlights the ongoing innovation in catalyst design where ligand properties are paramount. ims.ac.jp The future of hypersilyl-ligated catalysts may involve their application in challenging small molecule activation and dinitrogen functionalization, where the electronic and steric properties of the ligand can be precisely tailored to promote these difficult transformations.

Role in Silyl Protecting Group Chemistry

In organic synthesis, the strategic use of protecting groups is essential for masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgresearchgate.net Silyl ethers are among the most valuable and widely used protecting groups for alcohols due to their ease of formation and removal under specific conditions. nih.govharvard.edu The tris(trimethylsilyl)silyl group, also known as the "sisyl" or "supersilyl" group, represents a significant advancement in this area due to its exceptional steric bulk and unique reactivity. nih.govnih.gov

The hypersilyl group offers extraordinary stability, outperforming many typical protecting groups, especially against organometallic reagents. nih.gov This robustness allows for complex multi-step syntheses where other protecting groups might fail. A key advantage of the hypersilyl protecting group is its photolability; it can be removed under photochemical conditions, offering a mild and orthogonal deprotection strategy that avoids the harsh acidic or basic conditions required for other groups. nih.govresearchgate.net This feature is particularly valuable in the synthesis of sensitive and complex molecules like polyketides. nih.gov

Table 1: Comparison of Common Silyl Protecting Groups

Protecting GroupAbbreviationRelative Steric BulkCommon Deprotection MethodKey Features
Trimethylsilyl (B98337)TMSLowMild acid, fluoride (B91410) ions wikipedia.orggelest.comLeast stable, easily removed. wikipedia.orggelest.com
TriethylsilylTESLow-MediumAcid, fluoride ions harvard.eduMore stable than TMS. harvard.edu
tert-ButyldimethylsilylTBDMS/TBSMediumFluoride ions, strong acid harvard.eduWidely used, good stability.
TriisopropylsilylTIPSHighFluoride ions, strong acid harvard.eduVery stable to a range of conditions.
Tris(trimethylsilyl)silyl Tsi/Sisyl Very High Photochemical cleavage, fluoride ions nih.govnih.govresearchgate.net Extremely stable, photolabile. nih.gov

This interactive table allows for a comparison of different silyl protecting groups, highlighting the unique position of the hypersilyl group. The development of such highly specialized protecting groups enables more ambitious and efficient synthetic routes to complex natural products and pharmaceuticals. nih.gov

Potential in Materials Science (e.g., for germanium film deposition, hybrid polymers)

The unique structural and chemical properties of tris(trimethylsilyl)methylsilane and its derivatives are being explored for applications in materials science. The compound's high silicon content and volatility make it a candidate as a precursor for chemical vapor deposition (CVD) processes to create silicon-containing thin films. While specific studies on its use for germanium film deposition are not prevalent, related silicon hydrides like trimethylsilane (B1584522) are used to deposit silicon carbide and other dielectric layers in the semiconductor industry. wikipedia.org The hypersilyl group's decomposition characteristics could offer advantages in controlling film morphology and properties.

A more developed area is the incorporation of bulky tris(trimethylsilyl)methane (B92476) derivatives into polymers to create novel hybrid materials. rsc.org These nonpolar and chemically stable moieties introduce significant steric hindrance, which severely restricts the movement of polymer chains. rsc.org This effect leads to a marked increase in the glass transition temperature (Tg) and a substantial improvement in the thermal stability of the resulting hybrid polymers. rsc.org For example, polyurethane acrylates modified with tris(trimethylsiloxy)silyl propyl groups exhibit enhanced hydrophobicity, thermal stability, and specific mechanical properties. nih.gov The incorporation of these bulky silyl groups can also influence the surface properties of materials, promoting the migration of low-surface-energy silicone groups to the polymer-air interface, thereby creating hydrophobic and lipophilic surfaces. nih.gov Such materials have potential applications in hydrophobic treatments, oil-water separation technologies, and as advanced coatings. nih.gov

Interconnected Bis-Silylenes in Organosilicon Chemistry

One of the most exciting frontiers in modern organosilicon chemistry is the synthesis and stabilization of compounds with low-valent silicon atoms, such as silylenes (R₂Si:), which are the heavier analogues of carbenes. nih.gov The judicious use of sterically demanding ligands has been paramount to this success. acs.orgnih.govacs.org Recently, this has culminated in the isolation of interconnected bis-silylenes, where two silylene units are linked by a Si-Si single bond, with each silicon atom possessing a lone pair of electrons. acs.orgnih.gov

These bis-silylenes represent a new building block in organosilicon chemistry, possessing a formal oxidation state of +1 at each silicon center. acs.orgnih.gov The synthesis of these novel structures often relies on the reduction of dihalosilane precursors bearing extremely bulky substituents, such as the hypersilyl group. The stabilization offered by these large groups is crucial to prevent the otherwise highly reactive silylene centers from undergoing unwanted reactions. nih.govtum.de For instance, the first stable bis(hypersilyl)silylene species was stabilized by coordination with 4-dimethylaminopyridine (B28879) (DMAP). tum.de

The reactivity of interconnected bis-silylenes is a rich area of exploration. They possess three reactive sites: two lone pairs of electrons and a labile Si(I)-Si(I) single bond. acs.orgnih.gov This unique electronic structure facilitates novel reactions, such as the formation of 1,4-disilabenzene (B14371616) and other silicon-containing cyclic compounds that are analogues of fundamental organic structures like cyclobutadiene. acs.orgnih.gov

Current Challenges and Future Research Perspectives

Despite the significant progress and potential of this compound and its derivatives, several challenges remain. The synthesis of the parent silane (B1218182), (Me₃Si)₃CSiH₃, and its precursors can be complex and relatively low-yielding, which can hinder its widespread adoption. wikipedia.org From a reactivity standpoint, the very steric bulk that provides stability can also impede desired reactions, making the introduction and, in some cases, the removal of the hypersilyl group challenging.

Future research will likely focus on several key areas:

Efficient Synthesis: Developing more streamlined, cost-effective, and higher-yielding synthetic routes to hypersilyl compounds is a primary objective. This would make these valuable reagents more accessible for a broader range of applications.

Catalysis: A major goal is to move beyond using hypersilyl groups simply as stabilizing ligands and to design catalytic systems where the ligand actively participates in the catalytic cycle or imparts unique selectivity. Exploring their use in metal-free catalysis, leveraging the reactivity of the silicon centers themselves, is a promising avenue. nih.gov

Materials Science: Further exploration of hypersilyl-containing monomers for the creation of advanced polymers with tailored thermal, mechanical, and surface properties is warranted. Their potential as single-source precursors in CVD and atomic layer deposition (ALD) for creating high-purity silicon-based films for electronics and coatings needs to be systematically investigated.

Fundamental Chemistry: The hypersilyl group will continue to be a critical tool for stabilizing and isolating highly reactive species, not just of silicon but of other main group elements and transition metals. This will allow chemists to probe the limits of bonding and structure, potentially uncovering new classes of compounds and reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tris(trimethylsilyl)methylsilane, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reacting chlorotrimethylsilane with sodium azide in anhydrous solvents like diethylene glycol dimethyl ether under nitrogen . Excess sodium azide ensures complete conversion, and moisture exclusion is critical to avoid side reactions (e.g., hydrazoic acid formation) . Purity optimization requires rigorous drying of solvents, inert atmosphere handling, and post-synthesis purification via fractional distillation or column chromatography. Characterization via 1H^{1}\text{H}-/29Si^{29}\text{Si}-NMR and mass spectrometry is essential to confirm purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) emphasize flammability (Class 3 hazard) and reactivity with water or proton sources . Use flame-resistant lab equipment, fume hoods, and personal protective equipment (PPE) including nitrile gloves and face shields. Store under nitrogen or argon to prevent hydrolysis . Decomposition products (e.g., siloxanes) require specialized scrubbers for vapor containment .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^{1}\text{H}-NMR (δ 0.1–0.3 ppm for Si-CH3_3) and 29Si^{29}\text{Si}-NMR (δ 10–20 ppm for Si–Si bonds) .
  • Mass Spectrometry : High-resolution MS detects molecular ion peaks (e.g., [M+^+] at m/z 314) and fragmentation patterns .
  • FT-IR : Peaks at 2100–2150 cm1^{-1} for Si–H stretching (if present) .

Advanced Research Questions

Q. How does this compound mediate radical-based reductions, and what kinetic parameters influence its efficiency?

  • Methodological Answer : The compound acts as a hydrogen donor in radical chain reactions, with rate constants (kHk_{\text{H}}) dependent on solvent polarity and temperature. For example, in benzene, kH1.2×106M1s1k_{\text{H}} \approx 1.2 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} at 80°C . Efficiency is enhanced in non-polar solvents due to reduced stabilization of polar intermediates. ESR spectroscopy can track radical intermediates .

Q. What computational methods are used to model the reactivity of this compound in silylation reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts transition states for Si–H bond activation. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Computational studies reveal steric hindrance from trimethylsilyl groups lowers activation energy for hydrosilylation of electron-deficient alkenes .

Q. How does this compound perform in lithium-ion battery electrolytes, and what degradation pathways occur?

  • Methodological Answer : As an electrolyte additive, it passivates silicon-graphite anodes by forming stable SEI layers. Degradation involves hydrolysis to tris(trimethylsilyl)silanol, detectable via 29Si^{29}\text{Si}-NMR (δ 15–20 ppm) . Accelerated aging tests (e.g., 60°C/4.2 V) combined with HPLC-MS identify siloxane byproducts that reduce ionic conductivity .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Discrepancies in turnover numbers (TON) often stem from trace moisture or oxygen. Controlled experiments under strict inert conditions (e.g., Schlenk line) with in situ IR monitoring can standardize activity measurements . Triangulation of data from NMR, GC-MS, and kinetic studies reduces variability .

Application-Focused Questions

Q. How is this compound utilized in surface functionalization for molecular electronics?

  • Methodological Answer : It forms self-assembled monolayers (SAMs) on silicon oxide via vapor-phase deposition. X-ray photoelectron spectroscopy (XPS) confirms Si–O–Si linkages, while AFM measures monolayer thickness (1.2–1.5 nm). Optimization requires humidity <10 ppm to prevent multilayer formation .

Q. What role does this compound play in synthesizing tris(trimethylsilyl)methyl metal complexes?

  • Methodological Answer : It reacts with Group 13–15 metal halides (e.g., GaCl3_3) in pentane to form air-sensitive complexes like [(Me3_3Si)3_3C]Ga. Characterization via X-ray crystallography reveals trigonal-planar geometries, while 13C^{13}\text{C}-NMR tracks ligand exchange kinetics .

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